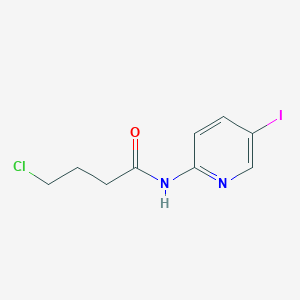
4-chloro-N-(5-iodo-2-pyridinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(5-iodo-2-pyridinyl)butanamide, also known as 4-CI-NIPB, is a synthetic, halogenated amide derivative of pyridine. It is a white crystalline solid that is soluble in water, methanol, and acetonitrile. 4-CI-NIPB is used in a variety of scientific applications, including as a reagent in organic synthesis and as a probe for studying protein-ligand interactions. This article will discuss the synthesis of 4-CI-NIPB, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound has shown potential in antiviral research due to its ability to be incorporated into viral DNA, thereby disrupting viral replication. It can be particularly useful in the study of herpes simplex virus and other DNA viruses where nucleoside analogs are used to understand viral mechanisms .
Cancer Therapy
In cancer therapy, halogenated pyrimidine analogs like 4-chloro-N-(5-iodo-2-pyridinyl)butanamide are explored for their radiosensitizing properties. They can be incorporated into the DNA of cancer cells, making them more susceptible to damage by radiation therapy .
Molecular Biology Tools
Researchers use this compound as a molecular probe to study DNA synthesis and repair mechanisms. By substituting natural nucleotides with halogenated analogs, scientists can trace the incorporation and repair of these analogs in the DNA structure .
Biochemical Studies
The biochemical properties of 4-chloro-N-(5-iodo-2-pyridinyl)butanamide make it a valuable tool for studying enzyme interactions with DNA. It can help in understanding the specificity and mechanism of DNA polymerases and other enzymes involved in nucleic acid metabolism .
Immunology
In immunological studies, this compound can be used to create modified DNA or RNA, which can then be introduced into cells to study immune responses. This can provide insights into how nucleic acid modifications affect the immune recognition and response .
Neurological Research
There is potential for this compound in neurological research, particularly in the study of neurodegenerative diseases where DNA repair mechanisms are compromised. It could help in understanding the role of DNA damage and repair in neuron function and survival .
Development of Diagnostic Tools
4-chloro-N-(5-iodo-2-pyridinyl)butanamide can be used in the development of diagnostic assays that detect DNA damage or mutations. It can serve as a marker to identify cells that have undergone genetic changes .
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactive iodine group makes it a versatile intermediate for various chemical reactions .
Eigenschaften
IUPAC Name |
4-chloro-N-(5-iodopyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIN2O/c10-5-1-2-9(14)13-8-4-3-7(11)6-12-8/h3-4,6H,1-2,5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPISDJJUHBZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-iodo-2-pyridinyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone N-phenylhydrazone](/img/structure/B2858986.png)
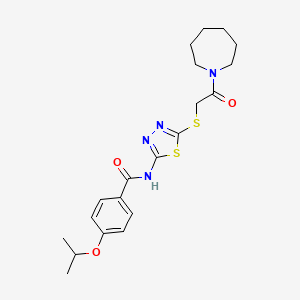
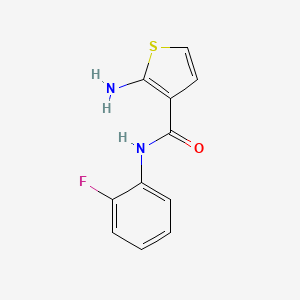
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2858990.png)
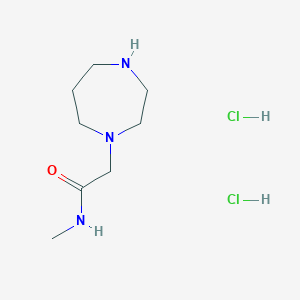
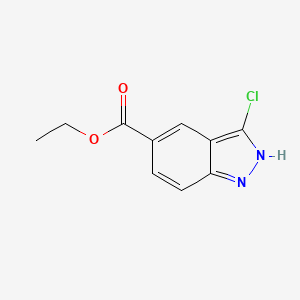
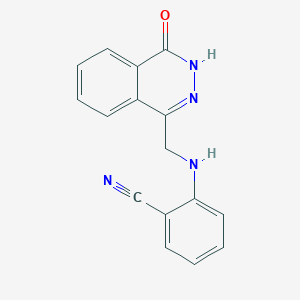
![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)
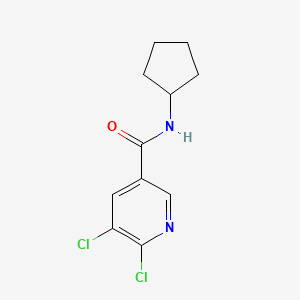
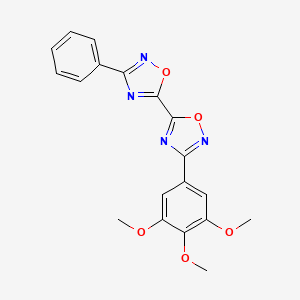
![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)
![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)